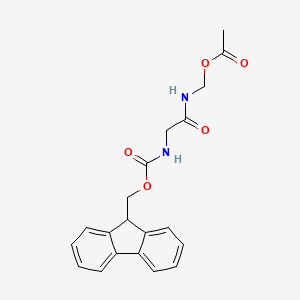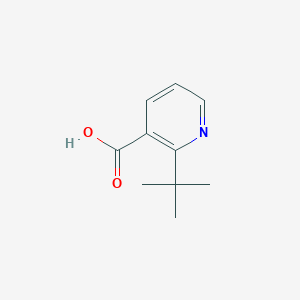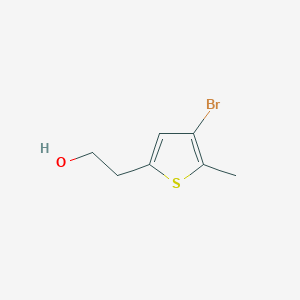
5-Allylpyrimidine-4,6-diol
Übersicht
Beschreibung
5-Allylpyrimidine-4,6-diol, also known by its CAS Number 16019-30-0, is a compound with the linear formula C7H8N2O2 . It is a solid substance stored at temperatures between 2-8°C . The compound is used in laboratory chemicals and the manufacture of chemical compounds .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the use of N,N-dimethylaniline and trichlorophosphate in acetonitrile at 80°C for 3 hours under an inert atmosphere . The reaction mixture is then quenched with ice-water and concentrated to dryness under reduced pressure .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C7H8N2O2 . The compound has a molecular weight of 152.15 .Wissenschaftliche Forschungsanwendungen
1. Synthesis of Arylsulfanyl-Substituted Pyrimidines
5-Allylpyrimidine-4,6-diol is utilized in the synthesis of arylsulfanyl-substituted pyrimidines, which are of interest in organic chemistry. For instance, 5-allylpyrimidine-4-ones react with arylsulfenyl chlorides to form pyrimidine-4-ones that cyclize into 6-arylsulfanyl-6,7-dihydro-5H-pyrano[2,3-d]pyrimidines, demonstrating its role in creating complex pyrimidine structures (Vas’kevich & Vovk, 2017).
2. Creation of Carbocyclic Analogues of 7-Deazaguanosine
The compound is integral to the formation of carbocyclic analogues of 7-deazaguanosine, which are significant in antiviral research. 5-Allyl-2-amino-4,6-dihydroxypyrimidine undergoes chlorination and ozonization to yield intermediates for 2-amino-3,4-dihydro-7-alkyl-7H-pyrrolo[2,3-d]pyrimidin-4-ones, contributing to the development of novel antiviral agents (Legraverend et al., 1985).
Wirkmechanismus
Target of Action
It is known that pyrimidine derivatives can interact with a broad range of biological targets, including various enzymes and receptors .
Mode of Action
Pyrimidine derivatives are known to interact with their targets in a variety of ways, often acting as inhibitors or modulators .
Biochemical Pathways
Pyrimidine derivatives are known to play roles in a variety of biochemical processes, including nucleic acid synthesis and various signaling pathways .
Result of Action
It is known that pyrimidine derivatives can have a variety of effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of many chemical compounds .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2/c1-2-3-5-6(10)8-4-9-7(5)11/h2,4H,1,3H2,(H2,8,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYRCXSPNDGEAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=CNC1=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Bromo-9H-pyrido[3,4-b]indole](/img/structure/B3106683.png)



![tert-butylhexahydropyrrolo[3,4-b][1,4]oxazine-6(2H)-carboxylate](/img/structure/B3106722.png)




![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)
